molecular formula C23H26N2O3 B2526484 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946245-39-2

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide

Cat. No. B2526484
CAS RN: 946245-39-2
M. Wt: 378.472
InChI Key: JBJLYXRYHUFPIZ-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Characteristics

Synthesis of Constrained ACC Derivatives : Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, highlighting a unique cyclopropanation process to create doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This work demonstrates advanced techniques in creating complex heterocyclic structures, which are crucial for developing new therapeutic agents or material science applications Szakonyi et al., 2002.

Regioselective Fragmentation of Cyclopropane-fused Quinolin-2-ones : Javier Santovenia Díaz and colleagues (2020) detailed the synthetic potential of aziridine and cyclopropane-fused quinolin-2-ones by regioselective fragmentation, leading to the creation of novel quinolin-2-one derivatives. This study underscores the versatility of quinolin-2-ones as precursors in organic synthesis, providing pathways to diverse structural motifs Javier Santovenia Díaz et al., 2020.

Biological Activity and Potential Applications

Anticancer Activities of Quinoline Derivatives : Solomon and Lee (2011) reviewed the anticancer activities of quinoline and its analogs, noting their efficacy against various cancer targets. Quinoline derivatives have been found to inhibit critical pathways in cancer cell proliferation, such as tyrosine kinases and DNA repair mechanisms. The synthesis versatility of quinoline allows for the generation of numerous derivatives with potential therapeutic applications Solomon & Lee, 2011.

Antileishmanial and Anti-Mycobacterial Activities : Research by Burguete et al. (2008) on ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives demonstrated significant in vitro leishmanicidal activity, indicating potential applications in treating Leishmaniasis. Their study highlights the importance of structural modifications to enhance biological activity Burguete et al., 2008.

Corrosion Inhibition : Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating their utility in industrial applications to prevent corrosion. This research exemplifies the application of quinoline derivatives beyond pharmacology, showing their potential in material science Olasunkanmi & Ebenso, 2019.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-28-20-10-4-16(5-11-20)6-13-22(26)24-19-9-12-21-18(15-19)3-2-14-25(21)23(27)17-7-8-17/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJLYXRYHUFPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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